2-(3H-Imidazo[4,5-c]pyridin-2-yl)aniline 2-(3H-Imidazo[4,5-c]pyridin-2-yl)aniline
Brand Name: Vulcanchem
CAS No.: 29528-22-1
VCID: VC15973426
InChI: InChI=1S/C12H10N4/c13-9-4-2-1-3-8(9)12-15-10-5-6-14-7-11(10)16-12/h1-7H,13H2,(H,15,16)
SMILES:
Molecular Formula: C12H10N4
Molecular Weight: 210.23 g/mol

2-(3H-Imidazo[4,5-c]pyridin-2-yl)aniline

CAS No.: 29528-22-1

Cat. No.: VC15973426

Molecular Formula: C12H10N4

Molecular Weight: 210.23 g/mol

* For research use only. Not for human or veterinary use.

2-(3H-Imidazo[4,5-c]pyridin-2-yl)aniline - 29528-22-1

Specification

CAS No. 29528-22-1
Molecular Formula C12H10N4
Molecular Weight 210.23 g/mol
IUPAC Name 2-(3H-imidazo[4,5-c]pyridin-2-yl)aniline
Standard InChI InChI=1S/C12H10N4/c13-9-4-2-1-3-8(9)12-15-10-5-6-14-7-11(10)16-12/h1-7H,13H2,(H,15,16)
Standard InChI Key JWOSGZULICUPLU-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C2=NC3=C(N2)C=NC=C3)N

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

2-(3H-Imidazo[4,5-c]pyridin-2-yl)aniline features a bicyclic core comprising a pyridine ring fused with an imidazole moiety at the 4,5-c positions. The aniline substituent at the 2-position introduces aromatic amine functionality, which influences electronic distribution and hydrogen-bonding capabilities. This structural motif shares homology with purine derivatives, enabling potential interactions with biological targets such as enzymes and receptors .

Physicochemical Data

While experimental data for the [4,5-c] isomer is scarce, analogs like 3-(3H-imidazo[4,5-b]pyridin-2-yl)aniline provide a reference framework :

PropertyValue (Analog)Method/Source
Molecular FormulaC₁₂H₁₀N₄High-Resolution MS
Molecular Weight210.235 g/molCalculated
Density1.3 ± 0.1 g/cm³Experimental
Boiling Point501.5 ± 56.0 °CEstimated
LogP1.66Computational

The [4,5-c] isomer’s polarity and solubility are expected to differ due to altered ring substitution, potentially affecting its pharmacokinetic profile.

Synthetic Methodologies

Tandem SₙAr Reaction–Reduction–Heterocyclization

A one-pot synthesis strategy for imidazo[4,5-b]pyridines involves sequential nucleophilic aromatic substitution (SₙAr), reduction, and cyclization :

  • SₙAr Reaction: 2-Chloro-3-nitropyridine reacts with primary amines in H₂O-IPA (1:1) at 80°C for 2 hours, yielding N-substituted intermediates.

  • Reduction: Zn/HCl reduces nitro groups to amines within 45 minutes at 80°C, forming pyridine-2,3-diamines.

  • Cyclization: Aldehydes condense with diamines in H₂O-IPA at 85°C, promoting imine formation and subsequent aromatization to imidazopyridines .

Table 1: Key Reaction Conditions for Imidazopyridine Synthesis

StepReagents/ConditionsTimeYield
SₙArH₂O-IPA, 80°C2 h>90%
ReductionZn/HCl, 80°C45 min90%
CyclizationAldehyde, H₂O-IPA, 85°C10 h85–95%

Adapting this protocol to synthesize the [4,5-c] isomer would require modifying starting materials to position substituents appropriately.

Analytical Characterization

Spectroscopic Techniques

  • ¹H NMR: Aromatic protons in imidazopyridines resonate between δ 7.0–9.0 ppm, with splitting patterns indicating substitution position .

  • HRMS: Exact mass measurements confirm molecular formula (e.g., [M+H]⁺ = 211.0979 for C₁₂H₁₀N₄) .

  • IR Spectroscopy: N-H stretches (3300–3500 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹) validate cyclization .

Applications and Future Directions

Drug Discovery

The compound’s purine-like structure positions it as a scaffold for kinase inhibitors (e.g., GSK-3β) or antiviral agents . Rational design could optimize metabolic stability and selectivity by modifying the aniline substituent.

Material Science

Conjugated π-systems in imidazopyridines suggest utility in organic electronics, though this remains unexplored for the [4,5-c] isomer.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator